Tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C₁₀H₁₆FNO₃ and a molecular weight of 217.24 g/mol . This compound is characterized by the presence of a tert-butyl group, a fluoro-hydroxyethylidene moiety, and an azetidine ring, making it a unique structure in organic chemistry .
Preparation Methods
The synthesis of tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate involves multiple steps, typically starting with the preparation of the azetidine ring. The reaction conditions often include the use of tert-butyl chloroformate and fluoro-hydroxyethylidene precursors under controlled temperature and pH conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
Tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-hydroxyethylidene moiety plays a crucial role in these interactions, potentially inhibiting or activating biological pathways . The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-(1-chloro-2-hydroxyethylidene)azetidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Tert-butyl 3-(1-bromo-2-hydroxyethylidene)azetidine-1-carboxylate: Contains a bromine atom, which affects its chemical and physical properties.
Properties
IUPAC Name |
tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-4-7(5-12)8(11)6-13/h13H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDFHBYWRGNSPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C(CO)F)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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